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molecular formula C12H16O B8289910 4-Methyl-4-phenyl-1-pentanal

4-Methyl-4-phenyl-1-pentanal

Cat. No. B8289910
M. Wt: 176.25 g/mol
InChI Key: APKNPKPWUGHGGP-UHFFFAOYSA-N
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Patent
US04837201

Procedure details

The 1-chloro-2-methyl-2-phenylpropane which can be prepared according to F. C. Withmore et al., J. Am. Chem. Soc. 65 (1943), 1469 by reacting benzene with methallyl chloride is converted in a yield of 82% by a Grignard reaction and subsequent working up with dry ice and hydrolysis into 3-methyl-3-phenylbutyric acid, the latter is reduced (91% yield) with lithium alanate to the alcohol, this is chlorinated in a further step with thionyl chloride in a yield of 75%, and the resulting 1-chloro-3-methyl-3-phenylpropane is reacted with magnesium and then with ethyl orthoformate to give 4-methyl-4-phenyl-1-pentanal in a yield of only 38%. The total yields obtained in this process are only about 21%. Another disadvantage is the fact that some of the reaction steps used are very expensive. In contrast, Ia as well as other, novel 4-methyl-4-phenyl-1-pentanals of the general formula I can be prepared with surprisingly good olfactory properties, in a simple manner and in good yields from 3-methyl-3-phenyl-1-butenes of the general formula II (cf. the previously unpublished patent application No. P 35 36 929.9), which has recently become very readily available.
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solvent
Reaction Step One
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reactant
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reactant
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reactant
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[Compound]
Name
alcohol
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reactant
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClC[C:3]([CH3:11])(C1C=CC=CC=1)C.C(Cl)C(=C)C.[C:17](=[O:19])=[O:18].[CH3:20][C:21]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([CH3:26])[CH2:22][C:23](O)=[O:24].[Li].S(Cl)(Cl)=O.ClCCC(C)C1C=CC=CC=1.[Mg]>C1C=CC=CC=1>[CH:17]([O-:24])([O-:19])[O:18][CH2:3][CH3:11].[CH3:26][C:21]([C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)([CH3:20])[CH2:22][CH2:23][CH:17]=[O:19] |^1:32|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)(C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is converted in a yield of 82% by a Grignard reaction

Outcomes

Product
Name
Type
product
Smiles
C(OCC)([O-])[O-]
Name
Type
product
Smiles
CC(CCC=O)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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